N-乙酰炔诺孕酮-d6

描述

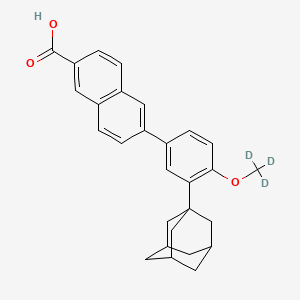

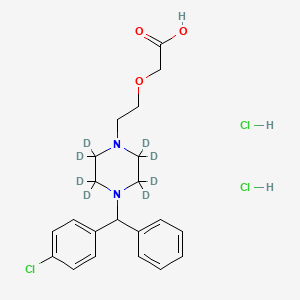

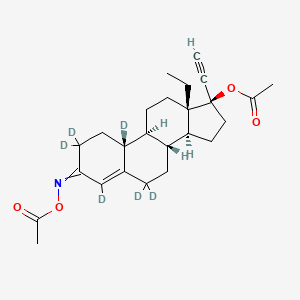

N-Acetyl Norgestimate-d6 is the deuterium labeled N-Acetyl Norgestimate . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is used as a biochemical for proteomics research .

Molecular Structure Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

N-Acetyl Norgestimate-d6 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 .科学研究应用

药代动力学中的定量分析

- 生物等效性和药代动力学研究:N-乙酰炔诺孕酮-d6 作为内标,有助于估算人血浆中的 17-去乙酰炔诺孕酮。这在生物等效性研究和药代动力学参数测定中至关重要。此类研究是使用超高效液相色谱-串联质谱 (UPLC-MS/MS) 方法进行的,展示了其在精确药物定量和分析中的实用性 (Saxena 等,2014)。

代谢理解和药物疗效

- 代谢途径探索:了解诺孕酮等药物的代谢途径对于评估疗效和安全性至关重要。研究表明,诺孕酮会经历各种体内和体外代谢转化,产生左炔诺孕酮乙酸酯和左炔诺孕酮肟等代谢物。这些见解对于此类药物的临床应用至关重要 (Kuhnz 等,1994)。

检测方法中的技术进步

- 先进检测方法的开发:N-乙酰炔诺孕酮-d6 的使用促进了先进的 UPLC-MS/MS 方法的开发,用于同时定量人血浆中的炔雌醇、炔诺孕酮和 17-去乙酰炔诺孕酮。这代表了口服避孕药片生物等效性研究分析能力的重大进步 (Huang 等,2016)。

受体活性与药物作用

- 孕激素受体结合与作用:对诺孕酮(某些避孕药中的关键成分)的研究表明,其代谢物会主动结合孕激素受体。了解这种受体活性对于预测含有诺孕酮的药物的促孕效力和治疗效果至关重要 (Juchem 等,1993)。

作用机制

Target of Action

N-Acetyl Norgestimate-d6 is a derivative of Norgestimate, which is a progesterone . The primary target of Norgestimate and its derivatives is the gonadotropin-releasing hormone (GnRH) in the hypothalamus . This hormone plays a crucial role in the regulation of the menstrual cycle and ovulation.

Mode of Action

Norgestimate and its derivatives, including N-Acetyl Norgestimate-d6, act as progesterone analogs . They decrease the frequency of GnRH pulses from the hypothalamus, which in turn decreases the levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This action prevents ovulation, making these compounds effective as contraceptives .

Biochemical Pathways

The action of N-Acetyl Norgestimate-d6 on GnRH affects the hypothalamic-pituitary-gonadal axis . This axis involves a series of hormonal interactions that lead to the development and release of an egg from the ovary (ovulation). By decreasing the frequency of GnRH pulses, N-Acetyl Norgestimate-d6 disrupts this axis, preventing ovulation and thereby acting as a contraceptive .

Pharmacokinetics

It’s known that norgestimate is rapidly deacetylated . The active metabolite of Norgestimate, 17-desacetyl norgestimate, has a half-life of 12-30 hours , while norgestrel, another metabolite, has a half-life of 36.4±10.2 hours .

Result of Action

The primary result of the action of N-Acetyl Norgestimate-d6 is the prevention of ovulation, making it effective as a contraceptive . Additionally, Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis . It also induces the production of sex hormone-binding globulin, which decreases free testosterone .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLHCJCKDYVRNJ-SPCVQPNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。